molecular formula C19H12Cl2N2OS2 B5692756 3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B5692756
M. Wt: 419.3 g/mol
InChI Key: UUYDDEQHXUZYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of study.

Scientific Research Applications

3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in vitro and in vivo. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to have antiviral activity against several viruses, including HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide in lab experiments is its broad range of potential applications. This compound has been shown to have anti-inflammatory, anti-tumor, and antiviral properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause cell death.

Future Directions

There are many potential future directions for research on 3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and may help to prevent the accumulation of toxic proteins in the brain. Another area of interest is its potential use as an antiviral agent. Studies have shown that this compound has activity against several viruses, including HIV-1 and HCV, and may be a promising tool for developing new antiviral therapies. Finally, further studies are needed to better understand the mechanism of action of this compound and to optimize its use in scientific research.

Synthesis Methods

The synthesis of 3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves a series of chemical reactions. The starting materials for this synthesis are 2-chlorobenzylamine, 2-chlorobenzoic acid, 2-mercaptobenzothiazole, and thionyl chloride. The reaction proceeds through several steps, including esterification, amidation, and cyclization, to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.

properties

IUPAC Name

3-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS2/c20-14-7-3-1-5-11(14)9-12-10-22-19(25-12)23-18(24)17-16(21)13-6-2-4-8-15(13)26-17/h1-8,10H,9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYDDEQHXUZYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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